3-Iodo-2,6-dimethylaniline hydrochloride

Catalog No.
S730047
CAS No.
135630-62-5
M.F
C8H11ClIN
M. Wt
283.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-2,6-dimethylaniline hydrochloride

CAS Number

135630-62-5

Product Name

3-Iodo-2,6-dimethylaniline hydrochloride

IUPAC Name

3-iodo-2,6-dimethylaniline;hydrochloride

Molecular Formula

C8H11ClIN

Molecular Weight

283.54 g/mol

InChI

InChI=1S/C8H10IN.ClH/c1-5-3-4-7(9)6(2)8(5)10;/h3-4H,10H2,1-2H3;1H

InChI Key

GHRVNADCRWDACZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)I)C)N.Cl

Canonical SMILES

CC1=C(C(=C(C=C1)I)C)N.Cl

3-Iodo-2,6-dimethylaniline hydrochloride is a substituted aromatic amine, recognized primarily as a crucial intermediate in the synthesis of complex pharmaceutical compounds, particularly multi-target protein kinase inhibitors. The compound's structure, featuring an iodo-group at the 3-position and two methyl groups ortho to the amine, provides a unique combination of steric and electronic properties. The aryl iodide functionality is a highly effective handle for palladium-catalyzed cross-coupling reactions, while the hydrochloride salt form typically ensures improved stability and handling characteristics compared to the free base.

Substituting 3-Iodo-2,6-dimethylaniline hydrochloride with seemingly similar analogs can lead to significant process inefficiencies and failed syntheses. Replacing the iodide with a bromide or chloride fundamentally alters reactivity in key cross-coupling reactions; the carbon-iodine bond is weaker and more readily undergoes oxidative addition with palladium catalysts, often allowing for milder reaction conditions, lower catalyst loadings, and faster kinetics than bromo- or chloro-analogs. Furthermore, opting for the free aniline base instead of the hydrochloride salt can introduce handling and stability issues. The hydrochloride salt is typically a more stable, crystalline solid, which is easier to weigh accurately and less susceptible to oxidative degradation compared to the free base, ensuring better reproducibility in sensitive, multi-step syntheses.

Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling vs. Bromo-Analogs

The primary procurement driver for selecting an iodo-substituted aniline over a bromo- or chloro-analog is its superior reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond's lower dissociation energy (C-I < C-Br < C-Cl) facilitates the rate-determining oxidative addition step. This allows reactions to proceed under milder conditions (e.g., lower temperatures, weaker bases) and often with lower catalyst loadings compared to the corresponding 3-bromo-2,6-dimethylaniline, leading to higher process efficiency and cleaner reaction profiles, which are critical for scalable pharmaceutical synthesis.

Evidence DimensionReactivity in Pd-Catalyzed Oxidative Addition
Target Compound DataAr-I: Higher reactivity, proceeds under milder conditions
Comparator Or BaselineAr-Br / Ar-Cl: Lower reactivity, often requires higher temperatures or more activated catalyst systems
Quantified DifferenceNot directly quantified in a head-to-head study for this specific compound, but the general reactivity trend Ar-I > Ar-Br > Ar-Cl is a foundational principle in organometallic chemistry.
ConditionsGeneralized palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

This enhanced reactivity can reduce production costs by lowering energy and catalyst expenses, and simplify purification by minimizing side-product formation.

Precursor Suitability: Key Intermediate in the Patented Synthesis of Crizotinib

This compound is explicitly cited as a key raw material in patented synthetic routes for Crizotinib, a potent ALK and MET kinase inhibitor. In one documented synthesis, 3-iodo-2,6-dimethylaniline is reacted with a pyrazole boronic acid ester in a Suzuki coupling reaction to form a critical intermediate. The selection of the iodo-aniline is deliberate for achieving high conversion and yield in this key bond-forming step, which is essential for the economic viability of the overall synthesis.

Evidence DimensionRole in Patented Pharmaceutical Synthesis
Target Compound DataCited as a starting material for a key Suzuki coupling step in the synthesis of Crizotinib intermediates.
Comparator Or BaselineAlternative synthetic routes which may involve more steps or lower-yielding transformations.
Quantified DifferenceThe patent emphasizes the route's advantages, including mild reaction conditions and suitability for large-scale production, which are enabled by the reactivity of the iodo-aniline precursor.
ConditionsSuzuki coupling reaction in the synthesis of a Crizotinib intermediate.

Using a precursor specified in established, high-value patent literature provides strong validation of its utility and can de-risk process development for manufacturing related compounds.

Improved Handling and Stability as a Hydrochloride Salt

The hydrochloride salt form offers significant practical advantages over the free base (3-Iodo-2,6-dimethylaniline, CAS 784107-79-5). Amine free bases, particularly anilines, can be prone to air oxidation, leading to discoloration and impurity formation over time. The HCl salt provides greater stability, reducing the risk of degradation during storage. Furthermore, salts are typically crystalline solids with higher melting points and lower volatility compared to their free bases, making them easier and safer to handle, weigh, and dispense accurately in both laboratory and industrial settings.

Evidence DimensionPhysical Form and Stability
Target Compound DataCrystalline solid (as hydrochloride salt), less prone to air oxidation.
Comparator Or BaselineFree base (3-Iodo-2,6-dimethylaniline) is a solid but, like many anilines, is more susceptible to air sensitivity and degradation.
Quantified DifferenceQualitative but significant; salt formation is a standard pharmaceutical and fine chemical strategy to improve the stability and handling of amines.
ConditionsStandard laboratory and warehouse storage and handling.

Procuring the hydrochloride salt ensures higher material purity over time and improves operational consistency and safety, minimizing batch-to-batch variability caused by starting material degradation.

Core Building Block for ALK/MET/ROS Kinase Inhibitor Synthesis

This compound is the right choice for multi-step syntheses targeting complex kinase inhibitors like Crizotinib and its analogs. Its high reactivity in Suzuki coupling reactions is essential for efficiently forming the core bi-aryl structure common to this class of drugs, as demonstrated in multiple patents.

Development of Novel Therapeutics via Structure-Based Drug Design

In medicinal chemistry programs requiring the reliable and efficient introduction of the 3-iodo-2,6-dimethylphenyl moiety, this precursor is a validated starting point. The iodo-group serves as a versatile anchor for a wide range of palladium-catalyzed reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Process Development and Scale-Up Operations

For chemical development teams focused on creating robust and scalable manufacturing routes, this hydrochloride salt is a preferred raw material. Its proven utility in patented syntheses and its superior handling and stability characteristics mitigate risks associated with precursor degradation and process variability, justifying its selection over the free base or less reactive bromo-analogs.

Dates

Last modified: 08-15-2023

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